2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with the molecular formula C21H16ClFN2O3. It is known for its complex structure, which includes a benzamide core substituted with chloro and fluoro groups, a furoyl group, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then subjected to a series of reactions to introduce the furoyl and tetrahydroquinoline groups. The key steps include:
Friedel-Crafts Acylation: This step involves the acylation of 2-chloro-6-fluorobenzyl chloride with furoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization with an amine to form the tetrahydroquinoline ring.
Amidation: Finally, the compound is subjected to amidation with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furoyl and tetrahydroquinoline moieties can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furoyl and tetrahydroquinoline groups .
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-5-yl]benzamide
Uniqueness
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-15-5-1-6-16(23)19(15)20(26)24-14-8-9-17-13(12-14)4-2-10-25(17)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALTMPLMGBWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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